molecular formula C19H19N3O3 B2678114 N-(4-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034243-63-3

N-(4-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No.: B2678114
CAS No.: 2034243-63-3
M. Wt: 337.379
InChI Key: LKJOFGMDEZNNCB-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a useful research compound. Its molecular formula is C19H19N3O3 and its molecular weight is 337.379. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications and Synthesis of Pyran Derivatives Research includes the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst, showcasing the potential of related compounds in catalysis and organic synthesis. These pyran derivatives are synthesized through a green, simple, and efficient method, indicating their potential utility in eco-friendly chemical processes (Zolfigol et al., 2013).

Molecular Structure Analysis The molecular and crystal structure of compounds with similar tetrahydropyran rings have been studied, shedding light on the structural characteristics that could influence the chemical behavior and interaction of N-(4-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide. Such analyses help in understanding the physical properties and potential reactivity of the compound (Belyakov et al., 2009).

Synthesis and Characterization of Related Compounds Studies on the synthesis and bioactivity of various derivatives containing pyran and related heterocycles offer insights into the methodologies that could be applied for the synthesis and functionalization of this compound. These methods could be pivotal in exploring the compound's applications in medicinal chemistry and material science (Hassan et al., 2014).

Biological and Pharmacological Potential Although direct studies on this compound are not found, research on structurally related compounds, such as the exploration of survivin suppressants and SDH inhibitors, indicates the potential pharmacological interest in compounds with similar structural frameworks. Such studies could guide future research on the biological activities of this compound (Minematsu et al., 2009).

Properties

IUPAC Name

N-(4-cyanophenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c20-12-14-1-3-17(4-2-14)22-19(23)16-5-8-21-18(11-16)25-13-15-6-9-24-10-7-15/h1-5,8,11,15H,6-7,9-10,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJOFGMDEZNNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.